cis-1,2-Diethylcyclopropane
Description
Overview of Cyclopropane (B1198618) Ring Strain and Intrinsic Reactivity
Cyclopropane is characterized by a three-membered carbon ring. This small ring size forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon atoms. libretexts.orgchemistnotes.com This deviation results in substantial angle strain, a primary component of the molecule's total ring strain. libretexts.orgvedantu.com In addition to angle strain, cyclopropane also experiences torsional strain because the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation. libretexts.org The total ring strain in cyclopropane is estimated to be around 27.6 kcal/mol. libretexts.org This high level of strain makes the C-C bonds in cyclopropane weaker and more reactive than those in acyclic alkanes or larger cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.orgvedantu.com Consequently, cyclopropanes undergo ring-opening reactions that are not observed in their less strained counterparts. vedantu.com
To explain the unique bonding in the strained cyclopropane ring, two primary theoretical models have been proposed: the Coulson-Moffitt model and the Walsh model. wiley.comtandfonline.com
Coulson-Moffitt Model : This model, also known as the bent-bond or banana-bond model, suggests that the carbon atoms use hybrid orbitals with more p-character for the C-C bonds to accommodate the small internuclear angles. wiley.comwikipedia.org This results in the formation of weaker, "bent" bonds where the electron density is concentrated outside the direct line connecting the carbon nuclei. wikipedia.org The C-H bonds, in turn, have more s-character, making them shorter and stronger. wikipedia.org X-ray diffraction studies of cyclopropane derivatives support this model by showing deformation density outside the internuclear axis of the C-C bonds. wiley.com
Walsh Model : This alternative model describes the bonding in cyclopropane using a set of sp² hybridized orbitals for each carbon atom. wiley.comwikipedia.org Two of these sp² orbitals on each carbon form bonds with hydrogen atoms. The remaining sp² orbital from each carbon is directed towards the center of the ring, and the p-orbitals lie in the plane of the ring. wiley.com Overlap of these orbitals forms a set of molecular orbitals, with a three-center, two-electron bonding orbital at the core and a higher-energy set of orbitals around the periphery. researchgate.netresearchgate.net
Both models successfully account for the high reactivity and other properties of the cyclopropane ring, though they use different conceptual frameworks. tandfonline.com
The significant ring strain in cyclopropane is the primary driver of its characteristic reactivity. The total strain energy, a combination of angle and torsional strain, weakens the carbon-carbon bonds, making them susceptible to cleavage under conditions where acyclic alkanes are inert. libretexts.orgvedantu.com This stored potential energy is released during ring-opening reactions, providing a thermodynamic driving force. For instance, reactions involving electrophiles, such as the addition of bromine, can lead to the opening of the cyclopropane ring. acs.org The reactivity of substituted cyclopropanes is influenced by the nature and position of the substituents, which can either stabilize or further destabilize the ring.
Historical Development of Substituted Cyclopropane Chemistry
The understanding of cyclopropane chemistry began with the foundational work of Adolf von Baeyer in 1885. vedantu.comslideshare.net Baeyer's strain theory was the first attempt to explain the stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle. chemistnotes.com He correctly predicted that small rings like cyclopropane would be highly strained. vedantu.comslideshare.net However, Baeyer incorrectly assumed that all cycloalkanes were planar, which led to inaccurate predictions for larger rings like cyclohexane. vedantu.comresearchgate.net
Despite the limitations of the original theory, it laid the groundwork for future investigations into cyclic systems. The synthesis of cyclopropane itself was first reported by August Freund in 1881. The development of methods to synthesize substituted cyclopropanes followed, allowing for a more detailed study of their properties and reactions. Key synthetic strategies that have been developed over the decades include the Simmons-Smith reaction, the use of carbenoids from diazo compounds, and Michael-initiated ring-closure (MIRC) reactions. rsc.org These methods have enabled the preparation of a vast array of substituted cyclopropanes, including diethylcyclopropanes, facilitating detailed studies of their structure, stereochemistry, and thermochemistry. rsc.org
Significance of Stereochemistry in Cyclopropane Systems
Due to the planar nature and restricted rotation around the C-C single bonds of the cyclopropane ring, substituted cyclopropanes are excellent systems for studying stereoisomerism. acs.org The relative orientation of substituents on the ring gives rise to different stereoisomers with distinct physical and chemical properties.
In 1,2-disubstituted cyclopropanes, such as 1,2-dimethylcyclopropane (B14754300) or 1,2-diethylcyclopropane, the substituents can be located on the same side of the ring (cis isomer) or on opposite sides (trans isomer). vaia.combritannica.com These cis and trans isomers are diastereomers, which are stereoisomers that are not mirror images of each other. chegg.com
For 1,2-dimethylcyclopropane, the cis isomer is a meso compound, meaning it is achiral despite having chiral centers because it possesses an internal plane of symmetry. britannica.com The trans isomer, however, is chiral and exists as a pair of enantiomers (non-superimposable mirror images). britannica.comwikipedia.org Therefore, there are a total of three stereoisomers for 1,2-dimethylcyclopropane. wikipedia.orgdoubtnut.com This fundamental principle of stereoisomerism also applies to 1,2-diethylcyclopropane.
cis-1,2-Diethylcyclopropane is the diastereomer where the two ethyl groups are positioned on the same side of the cyclopropane ring. Its counterpart, trans-1,2-diethylcyclopropane, has the ethyl groups on opposite sides. vaia.comaskfilo.com
A crucial aspect of this diastereomeric relationship is the difference in stability. The cis isomer experiences greater steric strain due to the close proximity of the two bulky ethyl groups on the same face of the ring. vaia.combrainly.com This steric repulsion increases the molecule's potential energy, making it less stable than the trans isomer, where the ethyl groups are further apart. brainly.combrainly.com This difference in stability is reflected in their thermochemical properties. The heat of combustion for this compound is larger than that of the trans isomer, indicating that the cis isomer contains more stored energy. pearson.com Experimental measurements have determined that the this compound isomer is approximately 1.1 kcal/mol less stable than the trans isomer. osti.gov
Data Tables
Table 1: Thermochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Enthalpy of Formation (liquid) | -80.3 ± 1.5 | kJ/mol | osti.gov |
| Enthalpy of Combustion (liquid) | -4695.3 ± 1.4 | kJ/mol | osti.gov |
| Enthalpy of Formation (gas) | -43.95 | kJ/mol | chemeo.com |
Note: Data may be from different sources and experimental conditions. Refer to the original sources for detailed information.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features and Observations | Source(s) |
| ¹H NMR | NMR spectra of cyclopropanes generally show characteristic upfield chemical shifts compared to other alkanes due to the ring's magnetic anisotropy. For substituted cyclopropanes, the precise shifts and splitting patterns are determined by the stereochemical relationships of the protons. | wiley.com |
| ¹³C NMR | The carbon atoms of the cyclopropane ring typically appear at unusually high field (low ppm values, sometimes even negative) in the ¹³C NMR spectrum. | wiley.com |
| Infrared (IR) | IR spectroscopy can identify the presence of C-H and C-C bonds. The specific vibrational frequencies can be influenced by the ring strain. | universalclass.com |
| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. The molecular ion peak for C₇H₁₄ would be at m/z 98. | universalclass.comyoutube.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14 |
|---|---|
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]1CC |
Canonical SMILES |
CCC1CC1CC |
Origin of Product |
United States |
Synthetic Methodologies for Cis 1,2 Diethylcyclopropane
Stereoselective Approaches to 1,2-Diethylcyclopropanes
Stereoselective synthesis is crucial for obtaining specific isomers of substituted cyclopropanes. For cis-1,2-diethylcyclopropane, the primary approach involves the cyclopropanation of (Z)-3-hexene, where the cis geometry of the alkene is directly transferred to the product.
Carbene and carbenoid additions to alkenes are powerful methods for forming cyclopropane (B1198618) rings. These reactions are typically concerted or proceed in a manner that retains the stereochemistry of the starting alkene, making them ideal for the synthesis of this compound from (Z)-3-hexene. organicchemistrytutor.comucalgary.ca
The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes stereospecifically. nih.gov The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. ucalgary.cawikipedia.org The addition of the methylene (B1212753) group to the double bond is a concerted process, meaning that the stereochemistry of the alkene is preserved in the cyclopropane product. ucalgary.caorganicchemistrytutor.com Therefore, the reaction of (Z)-3-hexene with the Simmons-Smith reagent exclusively yields this compound. masterorganicchemistry.com
Several modifications to the original protocol have been developed to improve reactivity and yield. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example. wikipedia.orgnih.govtcichemicals.com This modification often provides better results for unfunctionalized alkenes. wikipedia.org
Table 1: Simmons-Smith Reaction Variants for Cyclopropanation
| Reagent System | Description | Stereospecificity |
|---|---|---|
| CH₂I₂ / Zn-Cu | The classic Simmons-Smith reagent system. wikipedia.org | High (cis-alkenes yield cis-cyclopropanes). ucalgary.ca |
| CH₂I₂ / Et₂Zn | The Furukawa modification, often more reactive and reproducible. wikipedia.orgnih.gov | High (cis-alkenes yield cis-cyclopropanes). wikipedia.org |
| ClCH₂I / Et₂Zn | A more reactive reagent system developed by Denmark. nih.gov | High |
The transition metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of an alkene is a versatile method for cyclopropane synthesis. wikipedia.orgresearchgate.net Complexes of rhodium and copper are the most common catalysts for these transformations. wikipedia.orgnih.gov The reaction proceeds through a metal carbene intermediate, which then transfers the carbene unit to the alkene. wikipedia.org
This process is also stereospecific, with the geometry of the alkene being retained in the cyclopropane product. For the synthesis of this compound, (Z)-3-hexene is treated with a diazo compound in the presence of a suitable metal catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄). wikipedia.orgorgsyn.org The reaction of ethyl diazoacetate, for instance, would lead to an ethyl carboxylate-substituted cyclopropane, which would require further steps to convert to this compound. The direct use of diazomethane (B1218177) is also possible but is often avoided due to its hazardous and explosive nature. masterorganicchemistry.comtcichemicals.com
Table 2: Common Catalysts for Diazo Compound Cyclopropanation
| Catalyst | Typical Diazo Reagent | Key Features |
|---|---|---|
| Dirhodium tetraacetate (Rh₂(OAc)₄) | Ethyl diazoacetate orgsyn.org | Highly efficient for a broad range of alkenes. wikipedia.org |
| Copper (e.g., copper powder, CuSO₄) | Ethyl diazoacetate | Historically used, though rhodium catalysts are often more effective. wikipedia.org |
| Cobalt(II) Porphyrin Complexes | Diazoacetates | Effective for asymmetric cyclopropanation via a stepwise radical mechanism. nih.govusf.edu |
Another stereospecific method involves the addition of a dihalocarbene to an alkene, followed by reduction of the resulting gem-dihalocyclopropane. Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are typically generated in situ by reacting a haloform (e.g., chloroform, bromoform) with a strong base like potassium tert-butoxide. masterorganicchemistry.com
The addition of the dihalocarbene to (Z)-3-hexene proceeds in a syn-fashion, preserving the cis relationship of the ethyl groups to yield cis-1,1-dihalo-2,3-diethylcyclopropane. The carbon-halogen bonds can then be reductively cleaved to afford the final this compound product. Common reducing agents for this step include sodium in liquid ammonia, or lithium aluminum hydride.
This two-step sequence provides a reliable route to the target molecule, leveraging the well-established stereospecificity of carbene additions. masterorganicchemistry.com
The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for constructing cyclopropane rings. rsc.orgumn.edu In a typical MIRC reaction for cyclopropanation, a nucleophile (Michael donor) adds to an electron-deficient alkene (Michael acceptor) that contains a leaving group at the α- or β-position. rsc.org The resulting enolate or carbanion intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. nih.gov
To synthesize this compound via a MIRC strategy, the stereochemistry of the ring-closing step must be controlled. This can be achieved by carefully selecting the substrates and reaction conditions to favor the formation of the cis isomer. The stereochemical outcome is often dependent on the relative orientation of the substituents in the transient intermediate before the intramolecular SN2 reaction occurs. While MIRC is a versatile tool for creating substituted cyclopropanes, achieving high diastereoselectivity for a specific isomer like this compound requires a carefully designed synthetic sequence. rsc.orgrsc.org
Intramolecular cyclization reactions provide another route to cyclopropanes. rsc.org One classic example is the Wurtz coupling, which involves the reaction of a 1,3-dihalide with a metal, such as sodium or zinc. wikipedia.org For the synthesis of this compound, a suitable precursor would be 3,4-dibromohexane. However, controlling the stereochemistry through this method can be challenging.
A more controlled approach involves the base-induced cyclization of a substrate containing a leaving group in a position gamma to a carbanion. wikipedia.org This is an intramolecular SN2 reaction where a carbanion, often stabilized by an adjacent electron-withdrawing group, displaces a halide or other leaving group from the third carbon atom. rsc.org The stereochemistry of the resulting cyclopropane is determined by the transition state of this ring-closing step. More recent methods have demonstrated the conversion of 1,3-diols, via their dimesylates, into cyclopropanes using a zinc-mediated reductive coupling, which offers a mild approach compatible with various functional groups. acs.org
Carbene and Carbenoid Addition Reactions
Asymmetric Synthesis of Enantioenriched Cyclopropanes Relevant to Diethylcyclopropane Frameworks
The creation of enantioenriched cyclopropanes, including structures analogous to diethylcyclopropane, relies heavily on asymmetric catalysis and the use of chiral molecules to direct the stereochemical outcome of the reaction. These methods aim to produce a specific enantiomer in excess over the other.
One established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into an achiral substrate. wikipedia.org This auxiliary, a stereogenic group, guides the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. This approach is considered reliable and versatile, often being a method of choice in the initial stages of drug development. wikipedia.orgresearchgate.net
The fundamental principle involves attaching the auxiliary to a prochiral substrate, forming a new compound where subsequent reactions are diastereoselective due to the steric and electronic influence of the auxiliary. uvic.ca For cyclopropanation, an auxiliary can be attached to the olefin or the carbene precursor. Evans' chiral oxazolidinone auxiliaries, for instance, have been widely applied in various asymmetric transformations, including aldol (B89426) reactions that can serve as precursors to cyclopropanation. nih.govrsc.org A novel approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol addition, directed cyclopropanation, and retro-aldol cleavage. rsc.org In this sequence, the stereocenter created in the initial aldol reaction directs the stereochemistry of the cyclopropanation step before being removed. rsc.org Similarly, 8-aryl menthyl derivatives have been successfully employed as chiral auxiliaries in asymmetric radical cyclization reactions to yield products with high diastereoselectivity. nih.gov
| Chiral Auxiliary Type | Typical Precursor | Key Feature | Relevant Application | Reference |
|---|---|---|---|---|
| Oxazolidinones | Amino acids | Forms a chiral enolate that directs alkylation or aldol reactions. | Used in a sequence to create chiral cyclopropane-carboxaldehydes. | rsc.org |
| Pseudoephedrine | Pseudoephedrine | Forms a chiral amide enolate; the methyl group directs incoming electrophiles. | Asymmetric alkylation to set stereocenters prior to cyclization. | wikipedia.org |
| 8-Aryl Menthyl Derivatives | (R)-pulegone | Provides steric hindrance to control radical cyclization pathways. | Mediates Mn(OAc)3-based radical cyclization with high diastereomeric ratios. | nih.gov |
| trans-2-Phenylcyclohexanol | trans-2-Phenylcyclohexanol | Used in ene reactions of derived glyoxylate (B1226380) esters. | Controls stereochemistry in C-C bond formation. | wikipedia.org |
The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. mdpi.com Significant progress has been made in developing catalysts for asymmetric cyclopropanation, particularly through the transition-metal-catalyzed decomposition of diazo compounds. rochester.eduresearchgate.net
Transition-Metal Catalysts: Chiral catalysts based on metals such as rhodium, ruthenium, copper, and cobalt are prominent in asymmetric cyclopropanation. mdpi.comresearchgate.net Dirhodium(II) catalysts are particularly noteworthy. For instance, a novel azetidine-ligated dirhodium(II) catalyst featuring an L-menthyl ester has been developed, demonstrating significant diastereocontrol and high enantiocontrol specifically for the formation of cis-cyclopropane products from styrenes and diazo esters. capes.gov.brnih.gov Chiral-at-metal Rh(III) complexes have also been used to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds, providing a practical route to 1,2,3-trisubstituted chiral cyclopropanes. nih.gov Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been optimized for the asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes, achieving high yields with excellent diastereoselectivity and enantioselectivity. nih.gov
Biocatalysts: In recent years, engineered enzymes have emerged as powerful catalysts for stereoselective transformations. Engineered hemoproteins, particularly myoglobin (B1173299) variants, have shown great promise for promoting asymmetric cyclopropanations. rochester.eduresearchgate.net Through rational design and directed evolution, myoglobin variants have been engineered to provide access to 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) or trans-(1S,2S) selectivity and high catalytic activity. rochester.eduresearchgate.net These biocatalytic systems can outperform traditional chemical catalysts in terms of stereoselectivity (98–99.9% de; 96–99.9% ee) and can be implemented in whole-cell biotransformations for gram-scale synthesis of chiral cyclopropane cores of various drugs. rochester.eduresearchgate.net Another engineered myoglobin variant was developed for the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketones, demonstrating a remarkably broad substrate scope. rochester.edu
| Catalyst System | Reaction Type | Typical Substrates | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|
| Azetidine-ligated Dirhodium(II) | Carbenoid insertion | Substituted styrenes, diazo esters | High cis-diastereoselectivity and high enantioselectivity. | capes.gov.brnih.gov |
| Co(II)-Amidoporphyrin | Radical cyclopropanation | Alkenes, α-heteroaryldiazomethanes | Up to 99% yield, 92% de, 99% ee. | nih.gov |
| Engineered Myoglobin Variants | Biocatalytic carbenoid insertion | Styrenes, ethyl α-diazoacetate | Up to 99.9% de, 99.9% ee. Complementary stereoselectivity (trans-(1R,2R) or trans-(1S,2S)). | rochester.eduresearchgate.net |
| Chiral-at-metal Rh(III) Complex | [2+1] Cyclization | Vinyl sulfoxonium ylides, α,β-unsaturated acylimidazoles | Provides access to 1,2,3-trisubstituted chiral cyclopropanes. | nih.gov |
| Cinchona Alkaloid Ammonium (B1175870) Salt | Phase-transfer catalysis (MIRC) | Chalcones, bromomalonates | Up to 98% yield, enantiomeric ratios up to 91:9. | nih.gov |
Optimization of Reaction Conditions for Stereocontrol and Yield
Achieving high stereocontrol and chemical yield in the synthesis of cis-1,2-disubstituted cyclopropanes requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and the nature of the reagents all play a critical role in directing the reaction toward the desired cis-isomer with high enantiopurity.
In phase-transfer catalyzed reactions, for example, the success of a Michael Initiated Ring Closing (MIRC) reaction to form cyclopropanes was dependent on the use of a specific catalyst (a free OH-containing cinchona alkaloid ammonium salt) and carefully optimized liquid/liquid reaction conditions. nih.gov This highlights that the interplay between the catalyst structure and the reaction medium is crucial for achieving the desired outcome.
| Entry | Variable Condition | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| 1 | Benzothiazoline 6a, Blue LED | 95 | >20:1 | nih.gov |
| 2 | Benzothiazoline 6b, Blue LED | 95 | >20:1 | nih.gov |
| 3 | Benzothiazoline 6c, Blue LED | 95 | 12:1 | nih.gov |
| 4 | Hantzsch Ester, Blue LED | 95 | 1:1 | nih.gov |
| 5 | Benzothiazoline 6a, No Light | <5 | - | nih.gov |
This table is adapted from data on the optimization of a key reduction step in a one-pot synthesis of cis-diarylcyclopropanes, illustrating the critical role of the specific reagent (benzothiazoline variant) in achieving high cis-selectivity. nih.gov
Stereochemical and Conformational Analysis of Cis 1,2 Diethylcyclopropane
Chirality and Optical Activity in Related Cyclopropane (B1198618) Systems (Relevance to Asymmetric Synthesis Targets)
The stereochemistry of 1,2-disubstituted cyclopropanes is a foundational concept in understanding their potential for optical activity. While cis-1,2-diethylcyclopropane itself is an achiral molecule, an analysis of its structure provides a clear entry point into the discussion of chirality in related, optically active cyclopropane systems that are significant targets in asymmetric synthesis.
This compound possesses a plane of symmetry that bisects the C1-C2 bond and the opposing C3 carbon. This symmetry element means the molecule is superimposable on its mirror image, classifying it as a meso compound. Consequently, it is optically inactive. This is analogous to the simpler cis-1,2-dimethylcyclopropane, which is also a meso compound. britannica.comstackexchange.com In contrast, the trans isomers of 1,2-disubstituted cyclopropanes, such as trans-1,2-diethylcyclopropane and trans-1,2-dimethylcyclopropane, lack this plane of symmetry. stackexchange.comwikipedia.org As a result, they are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are capable of rotating plane-polarized light and are thus optically active. stackexchange.com
The cyclopropyl (B3062369) structural motif is a key feature in a wide array of bioactive natural products and pharmaceutical molecules. acs.org The precise three-dimensional arrangement of substituents on the cyclopropane ring is often critical for biological function, making the synthesis of enantiomerically pure cyclopropane derivatives a significant goal for organic chemists. Chiral cyclopropanes serve as versatile building blocks, or synthons, for more complex molecules. rsc.org Their inherent ring strain can be harnessed for subsequent ring-opening reactions, providing access to a diverse range of molecular architectures. rsc.orgnih.gov
The demand for enantiomerically pure cyclopropanes has spurred the development of powerful asymmetric synthesis methodologies. Catalytic asymmetric cyclopropanation is the most prevalent strategy for constructing these chiral rings. nih.govdicp.ac.cn These methods aim to produce one enantiomer of a chiral cyclopropane in excess over the other, a measure known as enantiomeric excess (e.e.).
Modern asymmetric cyclopropanation reactions often employ transition metal catalysts complexed with chiral ligands. A notable approach involves the catalytic addition of diazoalkanes to alkenes. nih.govdicp.ac.cn However, the instability of many diazoalkane precursors has led to alternative strategies. For instance, cobalt and rhodium complexes have been successfully used to mediate asymmetric cyclopropanations. Cobalt-based systems can utilize gem-dichloroalkanes as stable carbene precursors for the cyclopropanation of a broad range of alkenes with high levels of enantioselectivity. nih.govdicp.ac.cn Similarly, chiral-at-metal Rh(III) complexes have been shown to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds to furnish highly functionalized, 1,2,3-trisubstituted chiral cyclopropanes. acs.org
Another advanced strategy is metalloradical catalysis (MRC), particularly using cobalt(II) complexes of D2-symmetric chiral amidoporphyrins. nih.gov This system facilitates the asymmetric radical cyclopropanation of various alkenes with in situ-generated diazo compounds, affording valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov These catalytic methods provide crucial access to optically active cyclopropanes that are precursors to important compounds, including insecticides like pyrethroids and pharmaceuticals such as simeprevir, a treatment for hepatitis C. acs.org
The success of these asymmetric syntheses is demonstrated by the high enantiomeric excess achieved for a variety of cyclopropane products. The following table presents selected research findings on the catalytic asymmetric synthesis of chiral cyclopropanes, illustrating the effectiveness of modern synthetic methods.
| Alkene Substrate | Carbene Precursor/Reagent | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Styrene | Ethyl 2-diazoacetate | Chiral Rh(II) Complex | >95:5 | 98% |
| 1-Octene | 2,2-Dichloropropane | Chiral (PDI)CoBr₂ | N/A | 95% |
| (Z)-1,2-Disubstituted alkene | gem-dichloroalkane | Chiral Cobalt Catalyst | >20:1 | 97% |
| α,β-Unsaturated 2-acylimidazole | Vinyl sulfoxonium ylide | Chiral-at-metal Rh(III) | >20:1 | 99% |
| Terminal Alkenes | α-Heteroaryldiazomethane | Co(II)-Amidoporphyrin | >20:1 | up to 99% |
This table is a representation of typical results found in the literature for asymmetric cyclopropanation reactions and is not exhaustive.
Mechanistic Investigations of Reactions Involving Cis 1,2 Diethylcyclopropane
Ring-Opening Reactions and Their Mechanisms
The cleavage of one of the carbon-carbon bonds in the cyclopropane (B1198618) ring is a characteristic reaction that can be initiated by thermal, photochemical, acidic, basic, or metallic reagents.
Thermal activation of 1,2-disubstituted cyclopropanes can induce geometrical and structural isomerization. The primary thermal process for cis-1,2-diethylcyclopropane is cis-trans isomerization. This reaction is understood to proceed through a trimethylene diradical intermediate, formed by the homolytic cleavage of a C-C bond in the ring. Rotation around the remaining C-C single bonds in this diradical, followed by ring closure, can lead to the formation of the trans isomer. Studies on the analogous compound, cis-1,2-dimethylcyclopropane, show this geometrical isomerization is significantly faster than structural isomerization to pentene isomers. royalsocietypublishing.org The activation energy for the cis-trans isomerization of 1,2-dimethylcyclopropane (B14754300) is approximately 59.4 kcal/mol. royalsocietypublishing.org
Photochemical reactions provide an alternative pathway for ring-opening. These are electrocyclic reactions governed by the Woodward-Hoffmann rules. youtube.com Under photochemical conditions, the promotion of an electron to an antibonding orbital can lead to a concerted, disrotatory ring-opening to form an alkene. While simple alkylcyclopropanes require high-energy UV light, the principles of electrocyclic reactions dictate the stereochemical outcome of such transformations. youtube.com
Table 1: Thermodynamic Data for 1,2-Diethylcyclopropane Isomers
| Compound | Enthalpy of Formation (liquid, kJ/mol) | Stability Note |
| This compound | -80.0 ± 1.4 | 1.1 kcal/mol less stable than the trans isomer. osti.gov |
| trans-1,2-Diethylcyclopropane | -84.6 ± 1.4 (calculated from cis isomer data) | More stable due to reduced steric strain. osti.gov |
This interactive table provides thermodynamic data for the geometric isomers of 1,2-diethylcyclopropane.
In the presence of acids, the cyclopropane ring can act as a nucleophile, attacking a proton to initiate ring-opening. The mechanism involves the protonation of a C-C bond, leading to a corner-protonated cyclopropane intermediate which then opens to form a secondary carbocation. This carbocation is subsequently trapped by a nucleophile. The regiochemistry of nucleophilic attack on substituted cyclopropanes under acidic conditions is complex and can be influenced by both steric and electronic factors, often yielding a mixture of products. libretexts.orgpressbooks.pub
The process is analogous to the acid-catalyzed ring-opening of epoxides, where the protonated intermediate has significant carbocationic character at the more substituted carbon, influencing the site of nucleophilic attack. libretexts.orgpressbooks.pub For this compound, protonation and subsequent attack by a nucleophile (Nu⁻) would lead to ring-opened products.
Simple alkylcyclopropanes like this compound are generally resistant to nucleophilic attack due to the lack of an electrophilic center. However, the introduction of electron-withdrawing (acceptor) groups geminal to an electron-donating (donor) group dramatically alters this reactivity, creating a "donor-acceptor cyclopropane" (DAC). researchgate.netrsc.org
In these systems, the cyclopropane C-C bond is polarized, making the carbon atom bearing the donor group susceptible to nucleophilic attack. researchgate.net The reaction is often promoted by a Lewis acid, which coordinates to the acceptor group and further enhances the electrophilicity of the ring. The mechanism proceeds via a 1,3-zwitterionic intermediate after the ring is opened by the nucleophile. researchgate.netsemanticscholar.org While this compound itself is not a DAC, its chemistry serves as a baseline from which the reactivity of functionalized cyclopropanes is understood.
Transition metals, particularly those like palladium, nickel, rhodium, and platinum, can catalyze the ring-opening of cyclopropanes. nih.gov The mechanism often begins with the oxidative addition of a C-C bond of the cyclopropane ring to the low-valent metal center. This step forms a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion reactions, leading to a diverse array of ring-opened or rearranged products.
For instance, in tandem Heck-ring-opening reactions, a palladium catalyst first adds across a double bond and the resulting organopalladium species can then induce the cleavage of an adjacent cyclopropane ring. nih.gov The regioselectivity of the C-C bond cleavage is a key aspect of these mechanistic investigations. nih.gov
Radical-mediated ring-opening provides a powerful method for C-C bond formation. The reaction can be initiated by the addition of a radical species to the cyclopropane ring. beilstein-journals.orgnih.gov The resulting cyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable, acyclic homoallylic radical. beilstein-journals.org This process is particularly efficient for cyclopropanes bearing activating groups like olefins or carbonyls. nih.gov
Anionic ring-opening is less common for simple hydrocarbons like this compound. It typically requires the presence of strong electron-withdrawing groups that can stabilize an anionic intermediate or a highly strained ring system. The anionic ring-opening polymerization (AROP) of lactams provides a conceptual parallel, where a strong base initiates ring-opening by creating a nucleophilic anion that propagates the reaction. mdpi.com
Rearrangement Reactions of Cyclopropane Systems
Beyond simple ring-opening, cyclopropane systems can undergo various rearrangement reactions. For this compound, the most prominent rearrangement is the thermally induced cis-trans isomerization, which proceeds through the diradical intermediate as described previously. royalsocietypublishing.org
If the substituents on the cyclopropane ring contain unsaturation, more complex rearrangements are possible. For example, cis-1,2-divinylcyclopropane famously undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Cope rearrangement) to form 1,4-cycloheptadiene. acs.org Although the ethyl groups in this compound are saturated, this illustrates how substituent identity dictates the available rearrangement pathways for the cyclopropane core.
Table 2: Summary of Ring-Opening Mechanisms for Substituted Cyclopropanes
| Mechanism Type | Activation | Key Intermediate(s) | Typical Outcome |
| Thermal | Heat | Trimethylene diradical | Isomerization (cis-trans) |
| Acid-Catalyzed | H⁺ / Lewis Acid | Protonated cyclopropane, Carbocation | Addition of nucleophiles |
| Nucleophilic (DAC) | Lewis Acid / Base | 1,3-Zwitterion | (3+2) Cycloaddition, Annulation |
| Metal-Catalyzed | Transition Metal (e.g., Pd, Ni) | Metallacyclobutane | Isomerization, Cross-coupling |
| Radical | Radical Initiator | Cyclopropylcarbinyl radical | Ring-opened radical species |
This interactive table summarizes the key features of different ring-opening pathways applicable to cyclopropane derivatives.
Sigmatropic Rearrangements and Valency Isomerizations
Sigmatropic rearrangements are pericyclic reactions where one sigma bond is broken while another is formed in an uncatalyzed intramolecular process. For cis-1,2-disubstituted cyclopropanes, the Cope rearrangement, a nih.govnih.gov-sigmatropic shift, is a well-studied example of valency isomerization, particularly when the substituents are unsaturated.
While direct studies on the sigmatropic rearrangement of this compound are not extensively documented, research on analogous systems such as cis-1,2-divinylcyclopropane provides significant mechanistic insight. The Cope rearrangement of cis-1,2-divinylcyclopropane to a cycloheptadiene product is a classic example. The reaction proceeds through a concerted mechanism, with a boat-like transition state being accessible for conformationally constrained systems like the cis-cyclopropane ring. It is generally accepted that most Cope rearrangements follow this concerted route via a Hückel aromatic transition state rather than a diradical intermediate.
Theoretical studies using Density Functional Theory (DFT) on related systems, such as cis-1,2-diethynylcyclopropane, have investigated the energetics of tandem Cope rearrangements and subsequent cycloadditions. These studies indicate that the activation enthalpies for the initial Cope rearrangement are influenced by the strain within the developing bis-allenic structure of the intermediate. For instance, the activation enthalpies for the Cope rearrangement of cis-1,2-diethynylcyclopropane derivatives were calculated to be in the range of 24.18 to 29.60 kcal mol⁻¹, which is higher than their corresponding divinyl-analogues. This highlights the significant role the substituent's electronic structure plays in the energetics of the rearrangement.
These findings on analogous systems suggest that if the ethyl groups of this compound were modified to contain unsaturation (e.g., vinyl groups), the molecule would be a prime candidate for facile sigmatropic rearrangements, serving as a valency isomer of a substituted cycloheptane derivative.
Geometrical Isomerization Mechanisms (cis-trans interconversion)
The interconversion between cis- and trans-1,2-diethylcyclopropane represents a fundamental geometrical isomerization. Experimental and theoretical studies on 1,2-dialkylcyclopropanes have elucidated the mechanism and thermodynamics of this process. The thermal isomerization of the closely related cis-1,2-dimethylcyclopropane has been shown to be a reversible, homogeneous, and unimolecular reaction. chemistrysteps.com This process occurs alongside, but is considerably faster than, structural isomerization to isomeric pentenes. chemistrysteps.comnih.gov
The driving force for the isomerization of this compound to its trans counterpart is the inherent greater stability of the trans isomer. The cis isomer is destabilized by steric strain between the two ethyl groups positioned on the same face of the cyclopropane ring. Calorimetric studies have quantified this energy difference, determining that this compound is approximately 1.1 kcal/mol less stable than trans-1,2-diethylcyclopropane. pressbooks.pub
The mechanism for the cis-trans interconversion is believed to proceed through the cleavage of a carbon-carbon bond in the cyclopropane ring, forming a short-lived diradical intermediate. Rotation around the remaining single bond in this intermediate allows for the re-formation of the cyclopropane ring in the more stable trans configuration. An 'expanded ring' transition state has been proposed to explain the mechanisms for both geometrical and structural isomerizations of 1,2-dimethylcyclopropane. nih.gov
The Arrhenius parameters for the cis-trans isomerization of cis-1,2-dimethylcyclopropane have been experimentally determined, with the rate equation given as k∞ = 10¹⁵.²⁵ exp(-59420 ± 500/RT) sec⁻¹. chemistrysteps.com It is expected that this compound would exhibit similar kinetic behavior, with the activation energy reflecting the energy required to break a C-C bond of the strained ring.
| Isomer | Relative Stability | Energy Difference (kcal/mol) |
|---|---|---|
| This compound | Less Stable | +1.1 |
| trans-1,2-Diethylcyclopropane | More Stable | 0 (Reference) |
Functional Group Transformations on Alkyl Moieties with Stereochemical Considerations
Functionalizing the ethyl side chains of this compound while maintaining the integrity and stereochemistry of the cyclopropane ring presents a significant synthetic challenge. The proximity of the cis-disposed ethyl groups can lead to complex stereochemical outcomes and potential steric hindrance. Reactions targeting the alkyl moieties must be carefully selected to avoid ring-opening or isomerization.
One potential avenue for functionalization is free-radical halogenation. This process involves the substitution of a hydrogen atom on the ethyl chain with a halogen. The stereochemical outcome of such a reaction is dictated by the nature of the radical intermediate. If a radical is formed at a methylene (B1212753) (-CH2-) carbon of one of the ethyl groups, this carbon becomes sp²-hybridized and trigonal planar. chemistrysteps.compressbooks.pub Subsequent attack by a halogen molecule can occur from either face of the planar radical.
Given that this compound is a chiral molecule (belonging to the C₂ point group), the two faces of the intermediate radical are diastereotopic. Therefore, the attack of the halogen is not expected to occur with equal probability from both sides, potentially leading to a mixture of diastereomeric products. The presence of the existing chiral centers on the cyclopropane ring can influence the stereochemical course of the halogenation, although the degree of selectivity may vary. If the reaction creates a new stereocenter on the alkyl chain, a mixture of diastereomers will be formed. chemistrysteps.com
Oxidation of the alkyl side chains is another potential transformation. Strong oxidizing agents like potassium permanganate can oxidize alkyl chains attached to aromatic rings. However, in the absence of an activating group like an aromatic ring, the oxidation of the ethyl groups of this compound would likely require harsh conditions that could also lead to the cleavage of the strained cyclopropane ring. Selective oxidation at the carbon adjacent to the cyclopropane ring (the benzylic-like position) would be challenging without directing groups. Any such transformation would need to proceed with careful consideration of the stereochemical environment created by the cis-substituted cyclopropane core.
Computational Chemistry in Elucidating Reaction Pathways and Transition States
Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions that are difficult to study experimentally. Methods like Density Functional Theory (DFT) and molecular dynamics simulations provide detailed insights into the energetics and dynamics of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules and predict their properties, including reaction energetics. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, locate transition states, and calculate activation energies for processes like sigmatropic rearrangements and geometrical isomerizations.
In studies of related systems, DFT has been successfully used to:
Investigate Isomerization Pathways: Computational studies on the cis-to-trans isomerization of substituted cyclopropanes can model the ring-opening to a diradical intermediate and the subsequent ring-closure, providing calculated activation barriers that can be compared with experimental kinetic data.
Analyze Rearrangement Mechanisms: For Cope-type rearrangements of cis-1,2-divinylcyclopropane analogues, DFT calculations have been crucial in confirming the concerted nature of the reaction and in determining the geometry and energy of the transition state. nih.gov These calculations can also predict how substituents affect the activation energy of the rearrangement.
Determine Thermodynamic Stabilities: DFT can accurately calculate the relative energies of the cis and trans isomers of 1,2-diethylcyclopropane, corroborating experimental findings that the trans isomer is thermodynamically favored due to reduced steric strain.
| Reaction Type | Information Obtained from DFT |
|---|---|
| Geometrical Isomerization | Transition state structure, activation energy, relative isomer stability. |
| Sigmatropic Rearrangement | Confirmation of concerted vs. stepwise mechanism, transition state geometry, activation enthalpy. |
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics of a molecule like this compound. youtube.com
The ethyl groups of this compound are not static; they can rotate around the carbon-carbon single bonds. This rotation leads to various conformational isomers (conformers). Due to the steric hindrance between the two cis-disposed ethyl groups, certain conformations will be more energetically favorable than others.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over a period of time, MD can identify the most stable low-energy conformations of the ethyl side chains.
Study Conformational Transitions: The simulations can model the transitions between different conformations and determine the energy barriers for these rotations. This provides insight into the flexibility of the molecule and the timescale of its conformational changes.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the surrounding environment affects the conformational preferences of this compound.
While specific MD simulation studies on this compound are not widely reported, the methodology has been extensively applied to study the conformational isomerism of other cyclic and acyclic molecules, demonstrating its power in understanding the dynamic behavior that underpins a molecule's reactivity and properties.
Applications and Utility in Organic Synthesis and Methodological Development
cis-1,2-Diethylcyclopropane as a Stereodefined Building Block in Complex Molecular Architectures
The inherent rigidity of the cyclopropane (B1198618) ring makes it an attractive component for preparing molecules where the orientation of pendant functional groups is precisely controlled marquette.edu. The cis configuration, in particular, establishes a defined spatial relationship between substituents, which can be crucial for biological activity or for directing subsequent chemical transformations. This makes simple, stereochemically pure building blocks like this compound valuable starting points in multistep syntheses.
The cis-1,2-disubstituted cyclopropane framework is frequently used as a stable and conformationally restricted analog of an alkyl chain or a double bond in the design of medicinal compounds nih.gov. By replacing a flexible part of a molecule with this rigid unit, chemists can lock it into a specific bioactive conformation, potentially enhancing its potency or selectivity.
Notable examples include:
HIV-1 Reverse Transcriptase Inhibitors: A cyclopropane-configured analogue of a Urea-PETT (pyridinone-containing non-nucleoside reverse transcriptase inhibitor) has been synthesized. In this molecule, the cis-disubstituted cyclopropane ring serves as a rigid scaffold to orient the key pharmacophores, contributing to its inhibitory activity against HIV-1 nih.govcapes.gov.brnih.gov.
Haloperidol (B65202) Analogues: Conformationally restricted analogues of the antipsychotic agent haloperidol have been designed and synthesized incorporating a cis-1-arylpiperazyl-2-phenylcyclopropane structure. The synthesis selectively forms the cis-cyclopropane ring to mimic a specific spatial arrangement of the parent drug nih.gov.
Combretastatin (B1194345) A4 Analogues: The asymmetric total synthesis of an analogue of the potent anticancer agent combretastatin A4 was achieved using a modular method that generates a key cis-diarylcyclopropane intermediate nih.govacs.org. The cis-cyclopropane core acts as a bioisostere of the cis-alkene in the natural product, conferring greater metabolic stability while maintaining the necessary geometry for biological activity.
Contributions to the Advancement of Cyclopropane Chemistry Methodologies
The synthetic challenge posed by the thermodynamically less favored cis-cyclopropane isomer has spurred the development of new and refined synthetic methods nih.gov. The quest for efficient and stereoselective routes to simple structures like this compound has directly contributed to the advancement of several key methodologies in organic chemistry.
| Methodology | Description | Key Features |
| Simmons-Smith Reaction | The cyclopropanation of an alkene using a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. The reaction of (Z)-allylic alcohols often proceeds with high diastereoselectivity to yield cis-cyclopropanes due to hydroxyl-group direction acs.orgunl.pt. | Hydroxyl-group direction, use of zinc carbenoids. |
| Transition-Metal Catalysis | Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to form metal carbenes, which then react with alkenes. Specialized chiral ligands, such as azetidine-ligated catalysts, have been designed to provide high diastereocontrol for the formation of cis-cyclopropane products capes.gov.brnih.gov. | Use of diazo esters, high catalyst control over stereochemistry. |
| Photochemical Methods | A modern approach involves the visible-light-activated electron donor-acceptor (EDA) interaction between N-hydroxyphthalimide esters and benzothiazolines. This catalyst-free method enables a sequential asymmetric cyclopropanation and stereoselective decarboxylative reduction to furnish chiral cis-cyclopropanes nih.govacs.org. | Visible light activation, catalyst-free, modular synthesis. |
| Biocatalysis | Engineered enzymes, or "cyclopropanases," derived from proteins like myoglobin (B1173299) or nitric oxide dioxygenase, have been developed to catalyze cyclopropanation reactions. By mutating the active site, scientists can tune the enzyme to produce specific stereoisomers, including otherwise hard-to-access cis-diastereomers, with exceptional enantioselectivity nih.govchemrxiv.org. | High stereoselectivity, environmentally benign conditions. |
| Michael-Initiated Ring Closure (MIRC) | This method involves the conjugate addition of a nucleophile (like a sulfur ylide) to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. The reaction conditions can be tuned to selectively favor either the cis or trans isomer sci-hub.se. | One-pot sequences, tunable stereoselectivity based on reagents and conditions. |
Role in the Development of Stereoselective and Stereospecific Transformations
The fixed geometry of the this compound motif plays a crucial role in directing the stereochemical outcome of subsequent reactions, a principle that has been exploited in the development of stereoselective transformations.
The diastereoselectivity of chemical reactions occurring at a functional group attached to the cyclopropane ring is highly dependent on the ring's substitution pattern marquette.edu. For example, the reduction of a cyclopropyl (B3062369) ketone often proceeds with high diastereoselectivity for the cis-isomer, as the hydride reagent attacks from the less sterically hindered face. In contrast, the same reaction with the trans-isomer can result in a mixture of products marquette.edu. This predictable stereocontrol makes cis-cyclopropanes reliable platforms for building complex stereochemical arrays.
The development of new catalysts and synthetic methods is often benchmarked by their ability to control stereochemistry, with the selective formation of cis-cyclopropanes being a significant challenge and a mark of a highly selective transformation.
Catalyst Design: Chiral bisphosphine ligands for copper(I)-catalyzed reactions have been designed with bulky modulators that create rigid chiral environments. These environments enable the selective synthesis of sterically disfavored 1,2-cis-cyclopropanes with high enantiomeric excess acs.org.
Substrate Control: In directed cyclopropanations, a chiral auxiliary or a resident stereocenter on the substrate, such as a hydroxyl group, directs the approach of the cyclopropanating agent. This substrate-controlled approach is a powerful strategy for ensuring the formation of the desired cis-diastereomer rsc.orgunl.pt.
Stereodivergent Synthesis: The development of biocatalysts has enabled stereodivergent synthesis, where different variants of an enzyme can be used to selectively produce any of the possible stereoisomers of a cyclopropane product from the same starting materials. This includes access to both cis-(1R,2S) and cis-(1S,2R) enantiomers, offering unprecedented control and synthetic flexibility chemrxiv.org.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies
The synthesis of stereochemically defined cyclopropanes remains a central theme in organic chemistry. Chiral cis-cyclopropanes, in particular, are challenging targets due to their strained nature, which has limited their application despite their potential as rigid analogues of alkyl chains in bioactive molecules acs.org. Future research is intensely focused on overcoming these synthetic hurdles.
A prominent trend is the move away from hazardous reagents like diazoalkanes, which have traditionally been used as carbene precursors for cyclopropanation libretexts.orgwikipedia.org. While effective, the instability of diazo compounds without stabilizing groups poses significant safety risks, especially on a preparative scale libretexts.orgwikipedia.org. To this end, researchers are developing catalytic systems that utilize safer and more readily available carbene sources. For instance, cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as precursors to nonstabilized carbenes represents a significant advance, providing high enantioselectivity for a range of alkenes libretexts.orgwikipedia.org.
Photocatalysis and organocatalysis are also at the forefront of modern cyclopropane (B1198618) synthesis. Visible-light-mediated methods are gaining traction as they often proceed under mild conditions and offer unique reactivity pathways researchgate.net. One novel approach enables a modular and highly enantioselective synthesis of cis-diarylcyclopropanes through a photodecarboxylation process driven by an electron donor–acceptor (EDA) complex, completely avoiding the need for an external photocatalyst acs.org. Similarly, organocatalysis, using small organic molecules like prolinol derivatives or chiral squaramides, has emerged as a powerful strategy for enantioselective Michael Initiated Ring Closure (MIRC) reactions, affording complex chiral cyclopropanes with excellent stereocontrol researchgate.net. Hydrogen-borrowing catalysis is another expedient new method for the α-cyclopropanation of ketones, expanding the toolkit for creating spirocyclopropyl structures egyankosh.ac.in.
| Methodology | Catalyst/Reagent Type | Key Features & Advantages | Typical Substrates | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis with Non-stabilized Carbenes | Chiral Cobalt Complexes / gem-dichloroalkanes | Avoids hazardous diazoalkanes; high enantioselectivity for mono-, di-, and internal alkenes. | Styrenes, various alkenes | libretexts.orgwikipedia.org |
| Self-Sensitized Photodecarboxylation | Benzothiazolines / Redox-active esters (No external photocatalyst) | Modular, highly enantioselective for cis-cyclopropanes; operates under visible light. | Olefins | acs.org |
| Michael Initiated Ring Closure (MIRC) | Organocatalysts (e.g., Prolinol derivatives, Squaramides) | Powerful cascade reaction for chiral cyclopropanes with high stereoselectivity. | α,β-Unsaturated aldehydes/ketones, bromomalonates | researchgate.net |
| Visible Light-Mediated Radical Cyclopropanation | Photocatalysts (e.g., Iridium, Ruthenium complexes) | Proceeds under mild conditions; utilizes radical pathways for new bond formations. | Alkenes, diazo compounds | researchgate.net |
| Hydrogen-Borrowing Catalysis | Iridium or Ruthenium complexes | Expedient method for α-cyclopropanation of ketones to form spirocycles. | Ketones, alcohols with leaving groups | egyankosh.ac.in |
Advanced Characterization Techniques for Unveiling Reaction Intermediates
A deeper understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic methods. The transient and highly reactive nature of intermediates in cyclopropanation, such as carbenes and carbenoids, presents a significant analytical challenge libretexts.orgulsu.ru. Future research will increasingly rely on a suite of advanced spectroscopic and analytical techniques to capture and characterize these fleeting species.
For reactions involving radical or diradical intermediates, such as triplet carbenes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. EPR can provide crucial information on the electronic structure and geometry of these species, such as the zero-field splitting parameters which measure the magnetic dipole interaction between unpaired electrons acs.org.
In the context of photocatalytic reactions, transient absorption spectroscopy is becoming indispensable. This technique allows for the direct observation of short-lived radical ion intermediates that were previously only postulated. It provides kinetic data that can substantiate proposed chain propagation mechanisms, offering a window into the ultrafast processes that govern these transformations rsc.org.
For more complex cascade reactions, High-Resolution Mass Spectrometry (HRMS) is being used to detect key intermediates and elucidate reaction pathways. For example, HRMS studies have been instrumental in confirming the involvement of in situ generated ammonium (B1175870) ylides in certain MIRC cyclopropanation reactions stevens.edu. Furthermore, a combination of techniques including X-ray crystallography, UV-Vis, and Mössbauer spectroscopy has been successfully employed to isolate and fully characterize non-productive, yet mechanistically revealing, intermediates like N-bound carbene adducts in hemoprotein-catalyzed reactions researchgate.net. The integration of in situ monitoring tools, such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy coupled with flow chemistry setups, allows for real-time reaction tracking and optimization, providing a wealth of kinetic data that aids in mechanistic elucidation mdpi.comacs.org.
Exploration of New Reactivity Patterns and Unconventional Transformations
The inherent ring strain of cyclopropanes is a reservoir of chemical potential, making them versatile building blocks for complex molecule synthesis wikipedia.org. A major frontier in cyclopropane chemistry is the exploration of novel reactivity patterns that harness this strain energy in predictable and selective ways.
One of the most powerful emerging strategies involves the use of donor-acceptor (D-A) cyclopropanes . The vicinal electron-donating and electron-withdrawing groups on these molecules facilitate selective cleavage of the C1-C2 bond, effectively generating a 1,3-zwitterionic intermediate researchgate.net. This reactivity allows D-A cyclopropanes to serve as versatile three-carbon synthons in a variety of formal cycloaddition reactions. Research is expanding their use in [3+2], [3+3], and [4+3] annulations to construct diverse and functionalized five-, six-, and seven-membered ring systems, which are common motifs in natural products and pharmaceuticals wikipedia.orgresearchgate.net.
Beyond cycloadditions, the enantioselective ring-opening of cyclopropanes is a rapidly growing field acs.org. Catalytic asymmetric methods that can open the ring with high stereocontrol provide access to valuable chiral building blocks that would be difficult to obtain otherwise acs.org. Another area of interest is the C-C bond activation of cyclopropanes by transition metals wikipedia.org. This process typically involves the oxidative addition of a metal into a C-C bond to form a metallacyclobutane intermediate. These intermediates can then undergo further reactions, such as migratory insertion of carbon monoxide or coupling with alkynes, to forge new, complex carbocyclic frameworks wikipedia.org.
| Transformation Type | Cyclopropane Substrate | Key Intermediate | Resulting Structure | Reference |
|---|---|---|---|---|
| [3+3] Annulation | Donor-Acceptor Cyclopropane | 1,3-Zwitterion | Six-membered heterocycles (e.g., Tetrahydrothiopyrans) | researchgate.net |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | 1,3-Zwitterion | Five-membered carbocycles and heterocycles | wikipedia.org |
| Catalytic Asymmetric Ring-Opening | Prochiral or Racemic Cyclopropanes | Chiral Metal Complex | Enantioenriched acyclic compounds | acs.org |
| Transition Metal-Catalyzed C-C Activation | Cyclopropanes, Spiropentanes | Metallacyclobutane | Functionalized carbocycles (e.g., Cyclopentenones) | wikipedia.org |
Synergistic Integration of Computational and Experimental Approaches in Cyclopropane Research
The synergy between computational chemistry and experimental investigation has become a defining trend in modern chemical research, and the study of cyclopropanes is no exception. Density Functional Theory (DFT) calculations are now routinely used to clarify reaction mechanisms, rationalize stereochemical outcomes, and predict the viability of new transformations before they are attempted in the lab acs.orgnih.govacs.org.
For instance, DFT studies have been used to investigate the potential energy surfaces of reactions like the Simmons-Smith cyclopropanation, identifying the transition state structures that explain the observed stereospecificity acs.org. In catalyst development, computational models can explain the origins of diastereoselectivity by analyzing steric and electronic interactions between the catalyst, substrates, and transition states nih.govacs.org. These calculations can guide the design of more effective and selective catalysts.
This integrated approach is particularly powerful for elucidating complex reaction mechanisms. Experimental results, such as kinetic data and product distributions, provide benchmarks for computational models. In turn, calculations provide a detailed picture of reaction pathways, transition state energies, and the structures of transient intermediates that are often inaccessible to direct experimental observation acs.org. This collaborative cycle accelerates discovery, allowing researchers to move beyond serendipity and toward the rational design of novel reactions and catalysts for the synthesis of complex molecules like cis-1,2-diethylcyclopropane.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing cis-1,2-Diethylcyclopropane?
Synthesis typically involves cyclopropanation reactions, such as the Simmons-Smith reaction or catalytic cyclopropanation using transition metals. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm cyclopropane ring geometry and ethyl group stereochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular weight (98.18606 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using ball-and-stick models to confirm spatial arrangement of ethyl groups .
Q. How can computational chemistry aid in predicting the thermodynamic stability of this compound?
Use quantum mechanical methods (e.g., DFT or Hartree-Fock) to calculate strain energy and enthalpy of formation. Molecular mechanics calculations (e.g., MM2/MM3 force fields) can estimate steric strain from ethyl group interactions. Comparative studies with trans-isomers reveal cis isomer stability trends .
Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?
- Heat Capacity () : Measured via calorimetry or derived from statistical thermodynamics models.
- Enthalpy of Formation () : Determined using combustion calorimetry or computational QSPR (Quantitative Structure-Property Relationship) models .
Advanced Research Questions
Q. How can contradictions in degradation rate data for cyclopropane derivatives be resolved in environmental studies?
Conflicting results (e.g., variable cis-1,2-DCE dechlorination rates in microcosms) arise from sampling errors or inconsistent hydrogen/acetate supplementation. Mitigate via:
Q. What computational strategies optimize reaction pathways for this compound in asymmetric catalysis?
- Transition State Modeling : Use Gaussian or ORCA software to map energy barriers for ring-opening reactions.
- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction stereoselectivity.
- QSPR Neural Networks : Train models on cyclopropane derivatives to predict reactivity under varying conditions .
Q. How does steric strain in this compound influence its reactivity compared to trans-isomers?
Steric hindrance between ethyl groups in the cis configuration increases ring strain, lowering thermal stability. Experimental validation:
Q. What methodologies address data gaps in toxicological assessments of understudied cyclopropanes?
For compounds like this compound with limited toxicology
- Read-Across Approaches : Use analogs (e.g., cis-1,2-dimethylcyclopropane) to infer toxicity.
- In Silico Toxicology : Apply tools like OECD QSAR Toolbox to predict endpoints (e.g., LC50).
- Route-to-Route Extrapolation : Avoided unless validated by PBPK models, as seen in EPA guidelines for cis-1,2-DCE .
Methodological Considerations
- Structural Validation : Always cross-verify computational data (e.g., NIST thermochemistry tables) with experimental results .
- Data Reproducibility : Adhere to protocols from the Beilstein Journal of Organic Chemistry, including detailed experimental sections and supplemental data .
- Error Analysis : Quantify uncertainties in strain energy calculations (±4.2 kJ/mol) and degradation rate measurements using error propagation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
